molecular formula C28H23BrN2O3 B5705773 N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-prop-2-enoxybenzamide

N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-prop-2-enoxybenzamide

Cat. No.: B5705773
M. Wt: 515.4 g/mol
InChI Key: VNRCWCLYRIOMRD-UXHLAJHPSA-N
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Description

N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-prop-2-enoxybenzamide is a complex organic compound that features a naphthalene core, a bromophenyl group, and a prop-2-enoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-prop-2-enoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-prop-2-enoxybenzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted products with new functional groups replacing the bromine atom

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-prop-2-enoxybenzamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrN2O3/c1-2-16-33-24-13-10-22(11-14-24)28(32)31-30-18-26-25-9-4-3-7-21(25)12-15-27(26)34-19-20-6-5-8-23(29)17-20/h2-15,17-18H,1,16,19H2,(H,31,32)/b30-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRCWCLYRIOMRD-UXHLAJHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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